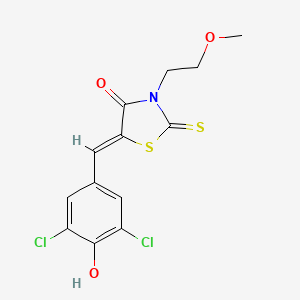
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research applications.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been investigated for its potential use in the prevention of cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide in lab experiments. It is a relatively expensive compound, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide. One potential direction is the investigation of its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is the study of its potential use in the prevention of cancer metastasis. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide is another potential future direction.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits anti-inflammatory, anti-cancer, and anti-angiogenic activities and has been investigated for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are some limitations to its use, and further research is needed to fully understand its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide involves the reaction between 4-bromo-3-methylbenzoic acid and 3-chloro-4-methylbenzoyl chloride in the presence of triethylamine. The reaction yields N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide as a white solid with a melting point of 168-170°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic activities. N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has also been investigated for its potential use in the treatment of various diseases such as arthritis, cancer, and cardiovascular disorders.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-4-11(8-14(9)17)15(19)18-12-5-6-13(16)10(2)7-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZUCAOUMELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)

![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
